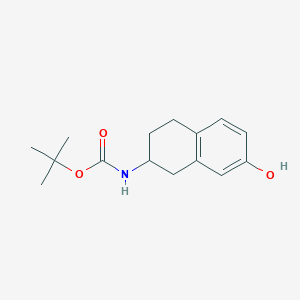
(S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxy group, and a tetrahydronaphthalenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the tetrahydronaphthalenyl group. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution and stirring at low temperatures . The reaction mixture is then brought to room temperature and stirred for an extended period to complete the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
(S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group and the carbamate moiety play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar functional groups but lacking the tetrahydronaphthalenyl moiety.
Indole derivatives: Compounds with similar biological activities and applications in medicinal chemistry.
Uniqueness
(S)-tert-Butyl (7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC名 |
tert-butyl N-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-6-4-10-5-7-13(17)9-11(10)8-12/h5,7,9,12,17H,4,6,8H2,1-3H3,(H,16,18) |
InChIキー |
ZCWQARFFINAXTB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















